3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine is a heterocyclic compound that features a pyridine ring substituted with a butylpyrrolidine and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine typically involves the reaction of 2-ethoxypyridine with 1-butylpyrrolidine under specific conditions. The process may include steps such as:
Substitution: The ethoxy group is introduced to the pyridine ring through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled temperatures and pressures to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyrrolidine ring may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The ethoxy and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(1-Methylpyrrolidin-2-yl)pyridine: Similar structure but with a methyl group instead of a butyl group.
2-Ethoxypyridine: Lacks the pyrrolidine ring but shares the ethoxy substitution on the pyridine ring.
Uniqueness: 3-(1-Butylpyrrolidin-2-yl)-2-ethoxypyridine is unique due to the combination of the butylpyrrolidine and ethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H24N2O |
---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
3-(1-butylpyrrolidin-2-yl)-2-ethoxypyridine |
InChI |
InChI=1S/C15H24N2O/c1-3-5-11-17-12-7-9-14(17)13-8-6-10-16-15(13)18-4-2/h6,8,10,14H,3-5,7,9,11-12H2,1-2H3 |
InChI Key |
FYTZBIWQOOVJFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC1C2=C(N=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.